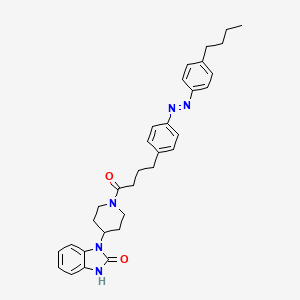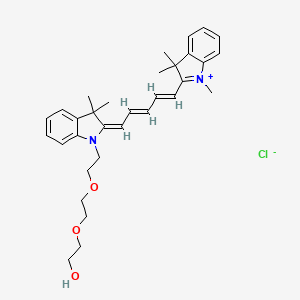
NOSO-95179
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NOSO-95179 is an antibacterial compound that bind to the bacterial ribosome and kill bacteria through inhibition of the translation. NOSO-95C showed promising in vitro and in vivo efficacy against Enterobacteriaceae.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Structure-Activity Relationship
A key area of research on NOSO-95179, an Odilorhabdin class nonapeptide, involves its antibacterial properties. A study by Loža et al. (2020) delved into the structure-activity relationship (SAR) of NOSO-95179. They synthesized variants by altering amino acids in specific positions and assessed their antibacterial efficacy against Enterobacteriaceae strains. This work is significant in understanding how structural modifications of NOSO-95179 influence its antibacterial activity, which is crucial for developing effective antimicrobial agents (Loža et al., 2020).
Role of Nitric Oxide Synthase in Various Conditions
While NOSO-95179 is specifically studied for its antibacterial potential, broader research on nitric oxide synthase (NOS), the enzyme family to which it belongs, reveals its diverse roles in physiological and pathological conditions. For instance, Lind et al. (2017) reviewed the dual nature of inducible NOS (iNOS), highlighting its harmful effects in cardiovascular diseases like atherosclerosis and its potential beneficial roles. This insight into iNOS underscores the complexity of NOS enzymes in health and disease, offering a context for understanding the broader implications of NOSO-95179's function (Lind et al., 2017).
Developmental Effects of eNOS Deficiency
Research on endothelial NOS (eNOS), another member of the NOS family, also provides valuable information. Hefler et al. (2001) investigated the effects of eNOS deficiency on fetal and perinatal development in mice. Their findings showed abnormal development, including fetal growth restriction and limb abnormalities, in eNOS-deficient mice. This research highlights the critical role of NOS enzymes in developmental processes, thereby providing a backdrop to appreciate the potential developmental implications of NOSO-95179 (Hefler et al., 2001).
Regulation of NOS in Immune Cells and Disease
The regulation of NOS, particularly iNOS, on immune cells and its role in diseases is another area of significant research. A review by Xue et al. (2018) delved into the relationship between iNOS and immune cells like T cells and macrophages. This review, based on extensive laboratory research, provides insights into the immunoregulatory functions of NOS, which could be relevant to understanding how NOSO-95179 might interact with or affect immune functions (Xue et al., 2018).
Propiedades
Nombre del producto |
NOSO-95179 |
|---|---|
Fórmula molecular |
C44H77N17O11 |
Peso molecular |
1020.208 |
Nombre IUPAC |
(Z)-7-amino-2-((S)-6-amino-2-((S)-2-((S)-1-((2R,8S,11S,14S)-14,18-diamino-11-((S)-2-amino-1-hydroxyethyl)-2-(3-aminopropyl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanoyl)pyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanamido)hexanamido)-7-iminohept-2-enoic acid |
InChI |
InChI=1S/C44H77N17O11/c1-25(55-42(69)36(33(62)21-48)60-38(65)27(49)10-4-6-16-45)37(64)53-23-35(63)56-29(13-8-18-47)43(70)61-19-9-14-32(61)41(68)59-31(20-26-22-52-24-54-26)40(67)57-28(11-5-7-17-46)39(66)58-30(44(71)72)12-2-3-15-34(50)51/h12,22,24-25,27-29,31-33,36,62H,2-11,13-21,23,45-49H2,1H3,(H3,50,51)(H,52,54)(H,53,64)(H,55,69)(H,56,63)(H,57,67)(H,58,66)(H,59,68)(H,60,65)(H,71,72)/b30-12-/t25-,27-,28-,29+,31-,32-,33-,36-/m0/s1 |
Clave InChI |
IIMLLJVGYGUVQJ-JKSAVDOXSA-N |
SMILES |
N[C@@H](CCCCN)C(N[C@@H]([C@@H](O)CN)C(N[C@@H](C)C(NCC(N[C@H](CCCN)C(N1[C@H](C(N[C@@H](CC2=CN=CN2)C(N[C@@H](CCCCN)C(N/C(C(O)=O)=C\CCCC(N)=N)=O)=O)=O)CCC1)=O)=O)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NOSO-95179; NOSO 95179; NOSO95179; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
